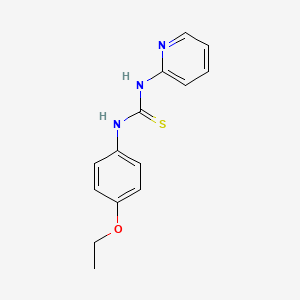

1-(4-Ethoxyphenyl)-3-pyridin-2-ylthiourea

Description

1-(4-Ethoxyphenyl)-3-pyridin-2-ylthiourea (CAS No. 893-59-4) is a thiourea derivative with the molecular formula C₁₄H₁₅N₃OS and a molecular weight of 273.35 g/mol . Its structure comprises a 4-ethoxyphenyl group linked via a thiourea (–NH–C(=S)–NH–) bridge to a pyridin-2-yl moiety. The ethoxy (–OCH₂CH₃) substituent on the phenyl ring enhances lipophilicity, while the pyridine nitrogen may facilitate hydrogen bonding or metal coordination, making this compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name |

1-(4-ethoxyphenyl)-3-pyridin-2-ylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS/c1-2-18-12-8-6-11(7-9-12)16-14(19)17-13-5-3-4-10-15-13/h3-10H,2H2,1H3,(H2,15,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSYXWXRWGGQMFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=S)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893-59-4 | |

| Record name | 1-(4-ETHOXYPHENYL)-3-(2-PYRIDYL)-2-THIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comparison with Similar Compounds

Functional Group Variations: Thiourea vs. Chalcone Derivatives

Compound A : 1-(4-Ethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one

- Structure : A chalcone derivative with a ketone (–C=O) bridge instead of thiourea. The substituents are 4-ethoxyphenyl and 4-methylphenyl .

- Key Differences :

- Reactivity : The thiourea group in the target compound enables hydrogen bonding and metal chelation, whereas the chalcone’s α,β-unsaturated ketone is prone to nucleophilic attack.

- Biological Activity : Thioureas often exhibit enzyme inhibition (e.g., kinase or protease inhibition), while chalcones are studied for anti-inflammatory and anticancer properties.

Substituent Modifications: Pyridine vs. Benzimidazole Derivatives

Compound B : Etomethazene (5-methyl etodesnitazene)

- Structure: A benzimidazole derivative with a 4-ethoxyphenylmethyl group and a diethylaminoethyl side chain .

- Key Differences :

- Core Heterocycle : Benzimidazole (fused benzene and imidazole) vs. pyridine. Benzimidazoles are common in antiviral and antiparasitic drugs.

- Pharmacokinetics : The ethoxyphenyl group in both compounds may enhance membrane permeability, but etomethazene’s tertiary amine could improve bioavailability via ion-pair formation.

Ethoxyphenyl-Containing Pesticides: Etofenprox

Compound C : Etofenprox

- Structure: A pyrethroid ether insecticide with a 2-(4-ethoxyphenyl)-2-methylpropyl group and a 3-phenoxybenzyl ether .

- Key Differences :

- Application : Etofenprox targets insect sodium channels, whereas the thiourea derivative’s mechanism may involve protein binding or enzyme inhibition.

- Polarity : The thiourea group increases polarity compared to etofenprox’s ether linkages, affecting environmental persistence and bioaccumulation.

Fluorinated Thiourea Analogues

Compound D : 1-[2-(4-Ethoxy-3-fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)thiourea

- Structure : Features a fluorinated pyridine ring and a 5-methylpyridin-2-yl group .

- Metabolic Stability: Fluorination often reduces metabolic degradation, extending half-life compared to non-fluorinated analogues.

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Hydrogen Bonding : The thiourea group in the target compound forms robust hydrogen bonds, as evidenced by crystal structure analyses . This contrasts with etofenprox, where ether linkages dominate intermolecular interactions .

- Substituent Effects : Ethoxyphenyl groups enhance lipophilicity across compounds but diverge in biological targets—thioureas for enzymes, pyrethroids for ion channels.

- Synthetic Optimization : Fluorinated thioureas (e.g., Compound D) require advanced techniques like nucleophilic aromatic substitution, highlighting trade-offs between complexity and efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.